3,3'-Diethylbenzidine diHCl
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Overview
Description
3,3’-Diethylbenzidine dihydrochloride is a chemical compound with the molecular formula C16H21ClN2. It is also known by its IUPAC name, 3,3’-diethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride. This compound is typically found in the form of a white to light yellow or light orange powder or crystals. It is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethylbenzidine dihydrochloride can be achieved through the alkylation of benzidine. One common method involves the use of benzidine, ethanol, and Raney nickel as a catalyst. The reaction mixture is heated under reflux with stirring for a total of 15 hours. The product is then purified through filtration and recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of 3,3’-Diethylbenzidine dihydrochloride follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated filtration systems ensures high yield and purity of the final product. The reaction conditions are optimized to maintain consistent quality and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diethylbenzidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
3,3’-Diethylbenzidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 3,3’-Diethylbenzidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s diethyl groups and biphenyl structure allow it to interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dimethylbenzidine dihydrochloride
- 4,4’-Diaminobenzidine dihydrochloride
- 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone
Uniqueness
3,3’-Diethylbenzidine dihydrochloride is unique due to its diethyl substitution, which imparts distinct chemical properties compared to its methyl and unsubstituted analogs. This substitution affects its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
4-(4-amino-3-ethylphenyl)-2-ethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-3-11-9-13(5-7-15(11)17)14-6-8-16(18)12(4-2)10-14;/h5-10H,3-4,17-18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAFIRBNXJJBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)CC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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